1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;1,2,3,4,5,6-hexachlorocyclohexane
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Overview
Description
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one and 1,2,3,4,5,6-hexachlorocyclohexane are two distinct chemical compounds with significant applications in various fields. The former is a triazole fungicide, while the latter is an organochlorine compound historically used as an insecticide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .
1,2,3,4,5,6-Hexachlorocyclohexane is produced through the chlorination of benzene in the presence of ultraviolet light. This process results in the formation of several isomers, with the gamma isomer being the most biologically active .
Industrial Production Methods
Industrial production of 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one involves large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the fungicide . For 1,2,3,4,5,6-hexachlorocyclohexane, industrial production has largely ceased due to environmental and health concerns .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
1,2,3,4,5,6-Hexachlorocyclohexane primarily undergoes dehydrochlorination and hydrolysis reactions .
Major Products Formed
The major products formed from the reactions of 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one include various intermediates used in the synthesis of other fungicides . For 1,2,3,4,5,6-hexachlorocyclohexane, the major products are less chlorinated derivatives .
Scientific Research Applications
Mechanism of Action
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death .
1,2,3,4,5,6-Hexachlorocyclohexane acts on the nervous system of insects, causing hyperexcitation and eventual death .
Comparison with Similar Compounds
Similar Compounds
Tebuconazole: Another triazole fungicide with a similar mechanism of action.
Hexachlorobenzene: An organochlorine compound with similar environmental persistence.
Uniqueness
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one is unique in its specific structural configuration, which provides it with distinct fungicidal properties . 1,2,3,4,5,6-Hexachlorocyclohexane’s uniqueness lies in its historical significance and its environmental impact .
Properties
CAS No. |
104276-45-1 |
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Molecular Formula |
C20H22Cl7N3O2 |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;1,2,3,4,5,6-hexachlorocyclohexane |
InChI |
InChI=1S/C14H16ClN3O2.C6H6Cl6/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;7-1-2(8)4(10)6(12)5(11)3(1)9/h4-9,13H,1-3H3;1-6H |
InChI Key |
TXVSKICRKPPKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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